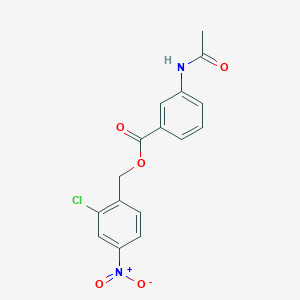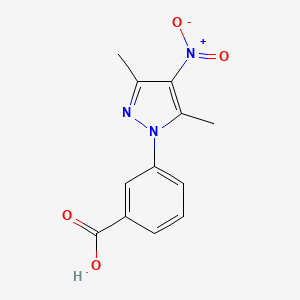![molecular formula C17H19N5O B4390432 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4390432.png)
2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
説明
2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用機序
The mechanism of action of 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves the inhibition of the NMDA receptor, which plays a critical role in synaptic plasticity, learning, and memory. This compound binds to the glycine-binding site of the NMDA receptor, thereby blocking the activity of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include the inhibition of cancer cell growth, induction of apoptosis, and the modulation of synaptic plasticity, learning, and memory. This compound has also been shown to exhibit neuroprotective effects against various neurological disorders, including stroke and traumatic brain injury.
実験室実験の利点と制限
The advantages of using 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in lab experiments include its potent anticancer activity, selectivity towards the NMDA receptor, and its ability to modulate synaptic plasticity. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can limit its bioavailability and its potential toxicity towards healthy cells.
将来の方向性
There are several future directions for the research on 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as neurodegenerative disorders and drug addiction, and the optimization of its pharmacological properties to improve its efficacy and safety. Additionally, further studies are needed to investigate the potential side effects of this compound and to develop strategies to mitigate its toxicity towards healthy cells.
In conclusion, 2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a promising chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop strategies to overcome its limitations.
科学的研究の応用
2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neuroscience, this compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-amino-N-cyclopentyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-22-15(18)13(17(23)19-10-6-2-3-7-10)14-16(22)21-12-9-5-4-8-11(12)20-14/h4-5,8-10H,2-3,6-7,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMFEYPQUIZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4390361.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4390368.png)
![2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4390369.png)

![benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate](/img/structure/B4390383.png)
![2-[1-propionyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4390396.png)
![2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4390403.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390416.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B4390439.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4390443.png)
![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4390444.png)